N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound (molecular formula: C₂₂H₃₀N₄O₂) is a pyrimidine-based acetamide derivative featuring a 2-ethyl-6-methylphenyl group attached to the acetamide nitrogen and a 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy moiety.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-17-10-8-9-15(2)20(17)23-18(26)14-27-19-13-16(3)22-21(24-19)25-11-6-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBISXYGPOJLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring and a pyrimidine moiety. The molecular formula is , and it has a molecular weight of approximately 300.4 g/mol.
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer treatment. Its structural components suggest potential inhibition of key enzymes involved in tumor growth and proliferation.
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown efficacy in inhibiting DHFR, an enzyme critical for DNA synthesis and cell division. This inhibition could lead to reduced tumor growth rates .
- Tyrosine Kinase Inhibition : The presence of the piperidine group may enhance affinity towards tyrosine kinases, which are often overexpressed in cancers. Inhibitors of these kinases can disrupt signaling pathways that promote cancer cell survival and proliferation .
Biological Activity Data
A summary of relevant biological activity data is presented in the table below:
Case Studies
Several studies have explored the therapeutic potential of compounds structurally similar to this compound:
- Piritrexim Study : Piritrexim, a related pyrido[2,3-d]pyrimidine derivative, demonstrated effective DHFR inhibition and showed promising results against carcinosarcoma in rat models. This suggests that similar compounds may exhibit comparable antitumor properties .
- Kinase Targeting : A library of pyrido[2,3-d]pyrimidine derivatives was synthesized and tested for kinase inhibition, revealing that modifications to the ethyl group significantly enhanced biological activity against targeted kinases associated with cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Aryl and Heterocyclic Substituents
Key structural analogs differ in:
- Aryl group substitutions on the acetamide nitrogen.
- Pyrimidine ring modifications (e.g., methyl, piperidinyl, or fluorophenyl groups).
- Heterocyclic amine substitutions (e.g., piperidine vs. pyrrolidine).
Table 1: Key Structural Analogs and Properties
Physicochemical and Spectral Properties
- Melting Points : Bis-pyrimidine analogs () exhibit higher melting points (200–250°C) due to extended aromatic systems and hydrogen-bonding capacity .
- Spectral Data :
- IR : Strong C=O stretches (~1650–1700 cm⁻¹) confirm acetamide functionality across all analogs.
- NMR : Aromatic protons in the 6.5–8.5 ppm range vary with substituents; trifluoromethyl groups show distinct ¹⁹F NMR signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
